![molecular formula C15H18N4O2S B4724111 N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)
N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Description
Synthesis Analysis
The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and related derivatives often begins with a common intermediate, which is then reacted with various reagents to introduce the desired functional groups. For example, the synthesis of related derivatives involves starting from a common intermediate such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacting it with appropriate thiols or thione derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The elucidation of the molecular structure of compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is typically achieved through various spectroscopic methods such as IR, NMR, and Mass spectra, providing detailed information about the arrangement of atoms and functional groups within the molecule (Duran & Demirayak, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that can modify their structure or functional groups, leading to the formation of new derivatives with potentially different biological activities. The reactivity is often explored through synthesis pathways that introduce or alter functional groups, such as the acetyl or methyl groups, to investigate the impact on the compound's properties and activity (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their formulation in potential applications. These properties are typically determined experimentally through techniques like X-ray crystallography and thermal analysis (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential use in various applications. These properties are often investigated through studies of their reactions with other chemical entities, determination of their pKa values, and evaluations of their activity in biological systems (Duran & Canbaz, 2013).
Future Directions
properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-8-12(4-5-13(10)17-11(2)20)18-14(21)9-22-15-16-6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUJVLPTPBUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=CN2C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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